methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Description
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, an iodine atom at the 3rd position, and a carboxylate ester group at the 2nd position of the indole ring. These substitutions confer unique chemical properties and potential biological activities to the compound .
Properties
IUPAC Name |
methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FINO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQLSIIXLDWXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a 5-fluoroindole precursor, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of iodine reagents and catalysts under controlled temperatures to ensure selective iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used in studies involving indole-based biological pathways and enzyme interactions.
Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound may be investigated for similar applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating various biochemical pathways. The fluorine and iodine substitutions may enhance the compound’s binding affinity and specificity towards certain molecular targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-1H-indole-2-carboxylate: Lacks the iodine substitution, which may affect its reactivity and biological activity.
Methyl 5-iodo-1H-indole-2-carboxylate: Lacks the fluorine substitution, which may influence its electronic properties and interactions with biological targets.
Methyl 5-fluoro-3-bromo-1H-indole-2-carboxylate: Similar structure but with a bromine atom instead of iodine, potentially altering its reactivity and applications.
Uniqueness
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological interactions. These substitutions may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications .
Biological Activity
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their diverse biological activities. They play crucial roles in various biochemical pathways and are involved in the modulation of numerous physiological processes. The unique structural features of indoles allow them to interact with multiple biological targets, making them valuable in drug discovery.
Target of Action
this compound interacts with various receptors, particularly those involved in signaling pathways related to cancer, inflammation, and infectious diseases.
Mode of Action
The compound undergoes electrophilic substitution reactions due to the delocalization of π-electrons, facilitating interactions with nucleophilic sites on enzymes and receptors. This reactivity is pivotal for its biological effects, including inhibition or activation of key enzymes.
Biochemical Pathways
Indole derivatives are involved in several biochemical pathways, including the degradation of tryptophan and the modulation of neurotransmitter systems. This compound may influence these pathways, contributing to its therapeutic potential.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have shown that indole derivatives can inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
Antiviral Activity
Indole derivatives have been explored for their antiviral activities , particularly against influenza A and HIV. The compound's structural characteristics may enhance its ability to inhibit viral replication through interactions with viral proteins.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory effects , which may be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Pharmacokinetics
The pharmacokinetics of this compound can vary significantly based on its chemical structure. Factors such as solubility, bioavailability, and metabolic stability are crucial for determining its therapeutic efficacy. Studies suggest that modifications to the indole structure can improve these properties, enhancing its potential as a drug candidate.
Research Applications
This compound serves as a valuable building block in the synthesis of more complex indole derivatives for medicinal chemistry applications. Its diverse biological activities make it a candidate for developing novel therapeutic agents targeting various diseases.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
